molecular formula C7H15O2Si- B14012974 2-Trimethylsilylbutanoate

2-Trimethylsilylbutanoate

Cat. No.: B14012974
M. Wt: 159.28 g/mol
InChI Key: RCUIYBFQXUKLGM-UHFFFAOYSA-M
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Description

2-Trimethylsilylbutanoate: is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanoate moiety. This compound is part of a broader class of organosilicon compounds, which are known for their unique properties such as chemical inertness and large molecular volume. These properties make them useful in various applications, including as intermediates in organic synthesis and as protective groups in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trimethylsilylbutanoate typically involves the reaction of trimethylchlorosilane with butanoic acid or its derivatives. One common method is the esterification of butanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as zinc iodide can enhance the reaction efficiency. Additionally, the reaction can be conducted under ultrasonic radiation to further improve the yield .

Chemical Reactions Analysis

Types of Reactions: 2-Trimethylsilylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Dilute hydrochloric acid or dilute alkali.

    Condensation: Base catalysts such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Hydrolysis: Butanoic acid and trimethylsilanol.

    Condensation: β-trimethylsiloxycarboxylates.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Chemistry: 2-Trimethylsilylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex organosilicon compounds. Its ability to act as a protective group for carboxylic acids makes it valuable in multi-step synthesis processes .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, enhancing their stability and solubility. This modification is particularly useful in the development of drug delivery systems where the compound can improve the pharmacokinetic properties of therapeutic agents .

Industry: In industrial applications, this compound is used in the production of silicone-based materials. Its incorporation into polymers can enhance their thermal stability and resistance to degradation .

Mechanism of Action

The mechanism by which 2-Trimethylsilylbutanoate exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl group can protect reactive sites on molecules, preventing unwanted side reactions during synthesis. This protective effect is achieved by the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions .

Molecular Targets and Pathways: The primary molecular targets of this compound are hydroxyl and carboxyl groups on organic molecules. By forming silyl ethers, the compound can temporarily deactivate these functional groups, allowing for controlled and selective reactions in complex synthesis pathways .

Comparison with Similar Compounds

Uniqueness: 2-Trimethylsilylbutanoate is unique in its ability to act as both a protective group and a reactive intermediate. Its stability under various conditions and ease of removal make it particularly valuable in synthetic chemistry. Additionally, its application in modifying biomolecules for drug delivery systems sets it apart from other trimethylsilyl compounds .

Properties

Molecular Formula

C7H15O2Si-

Molecular Weight

159.28 g/mol

IUPAC Name

2-trimethylsilylbutanoate

InChI

InChI=1S/C7H16O2Si/c1-5-6(7(8)9)10(2,3)4/h6H,5H2,1-4H3,(H,8,9)/p-1

InChI Key

RCUIYBFQXUKLGM-UHFFFAOYSA-M

Canonical SMILES

CCC(C(=O)[O-])[Si](C)(C)C

Origin of Product

United States

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